molecular formula C16H11N3O3 B1665728 Alsterpaullone CAS No. 237430-03-4

Alsterpaullone

Cat. No.: B1665728
CAS No.: 237430-03-4
M. Wt: 293.28 g/mol
InChI Key: OLUKILHGKRVDCT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Alsterpaullone primarily targets Glycogen synthase kinase-3 beta (GSK-3β) , Cyclin-dependent kinase 5 (CDK5) , and Cyclin-dependent kinase 1 (CDK1) . These kinases play crucial roles in cell cycle regulation and neuronal function.

Mode of Action

This compound acts as an inhibitor of these kinases. It competes with ATP for binding to GSK-3β , thereby preventing the phosphorylation and activation of the kinase. This inhibition disrupts the normal functioning of the kinases, leading to changes in cell cycle progression .

Biochemical Pathways

The inhibition of GSK-3β, CDK5, and CDK1 by this compound affects several biochemical pathways. Most notably, it leads to the down-regulation of cell cycle-related genes and the oncogene MYC . This can result in the arrest of cell proliferation and induction of apoptosis .

Result of Action

The inhibition of GSK-3β, CDK5, and CDK1 by this compound leads to significant molecular and cellular effects. It results in the down-regulation of cell cycle-related genes and the oncogene MYC . This can cause a reduction in cell proliferation and an increase in apoptosis . In the context of cancer, these effects can lead to a decrease in tumor growth .

Biochemical Analysis

Biochemical Properties

Alsterpaullone interacts with several key enzymes and proteins within cells. It is known to inhibit Glycogen synthase kinase-3 beta (GSK-3β), Cyclin-dependent kinase 5 (CDK5), and Cyclin-dependent kinase 1 (CDK1) . These interactions primarily involve the competitive binding of this compound with ATP, thereby preventing the phosphorylation of target proteins .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in Group 3 medulloblastoma cells, this compound has been shown to inhibit cell cycle-related genes and down-regulate MYC, a gene often amplified in this type of cancer .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It competes with ATP for binding to GSK-3β, inhibiting the enzyme’s activity . This inhibition disrupts the normal functioning of the cell cycle, as GSK-3β is involved in the regulation of various cell cycle-related genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, in HeLa cells, this compound has been shown to inhibit cell growth in a time-dependent manner . Specific information on this compound’s stability, degradation, and long-term effects on cellular function is currently limited.

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, with varying results depending on the dosage. For instance, in a study on mice, this compound showed antimanic efficacy, reducing hyperactivity in a dose-dependent manner .

Properties

IUPAC Name

9-nitro-7,12-dihydro-5H-indolo[3,2-d][1]benzazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3/c20-15-8-12-11-7-9(19(21)22)5-6-14(11)18-16(12)10-3-1-2-4-13(10)17-15/h1-7,18H,8H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUKILHGKRVDCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3NC1=O)NC4=C2C=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407444
Record name alsterpaullone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

237430-03-4
Record name Alsterpaullone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=237430-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alsterpaullone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alsterpaullone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alsterpaullone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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